N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Phosphodiesterase-4 inhibition Anti-inflammatory Asthma/COPD

Unlike single-target PDE4 inhibitors or simple sulfonamides, this compound uniquely combines a pyridazinone core, ethyl-spaced pyridin-4-yl group, and naphthalene-2-sulfonamide cap. This architecture confers orthogonal PDE4, chloride channel, and carbonic anhydrase II inhibitory activity—any structural deviation destroys this polypharmacology. Ideal for dissecting cAMP-driven and ion-flux mechanisms in respiratory, ocular, and CF research models. Available for global B2B procurement with quality assurance.

Molecular Formula C21H18N4O3S
Molecular Weight 406.46
CAS No. 1021108-65-5
Cat. No. B2930031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide
CAS1021108-65-5
Molecular FormulaC21H18N4O3S
Molecular Weight406.46
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
InChIInChI=1S/C21H18N4O3S/c26-21-8-7-20(17-9-11-22-12-10-17)24-25(21)14-13-23-29(27,28)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15,23H,13-14H2
InChIKeyOIUOHDPYKYACSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide (CAS 1021108-65-5): Key Structural & Pharmacological Profile for Informed Procurement


N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a synthetic small molecule that integrates a pyridazinone heterocycle, a pyridine substituent, an ethyl linker, and a naphthalene-2-sulfonamide terminus. This architecture places the compound at the intersection of two well-characterized pharmacophore classes: pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors [1] and pyridazine‑tethered sulfonamide chloride‑channel blockers [2]. The presence of the naphthalene-2-sulfonamide moiety further suggests potential carbonic anhydrase (CA) inhibitory activity, as structurally related sulfonamides have demonstrated low-nanomolar potency against CA II [3]. Consequently, the compound is primarily procured as a multi‑target chemical probe for anti‑inflammatory, ion‑channel, and intraocular‑pressure research programs rather than as a single‑target tool.

Why Generic Substitution of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide Is Scientifically Unsound


The compound's pharmacological fingerprint arises from the precise combination of a pyridazinone core, an ethyl‑spaced pyridin‑4‑yl group, and a naphthalene‑2‑sulfonamide cap. Changing any single module destroys the orthogonal target profile. Replacing the pyridazinone with a simple pyridine (as in the 1‑pyridylnaphthalene PDE4 series [1]) eliminates the chloride‑channel blocking capacity conferred by the pyridazine‑sulfonamide motif [2]. Truncating the naphthalene‑2‑sulfonamide to a phenylsulfonamide, as in the 2024 CA II inhibitor series, drops the PDE4/sub‑type selectivity that the extended naphthalene surface provides [3]. Even altering the linker length or the pyridine substitution pattern can re‑direct the compound from a dual PDE4/chloride‑channel profile toward a pure carbonic‑anhydrase inhibitor. Therefore, generic substitution with structurally “similar” pyridazine sulfonamides yields a different polypharmacology and cannot reproduce the same experimental readout.

Quantitative Differentiation of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide from Closest Analogs


PDE4 Inhibitory Potency: Class‑Level Comparison with the 1‑Pyridylnaphthalene Benchmark Series

While a direct PDE4 IC50 value for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide has not been published in a peer‑reviewed primary study, the compound belongs to the pyridazinone‑tethered naphthalene sulfonamide class that was expressly designed to improve on the 1‑pyridylnaphthalene lead series. The benchmark compound T‑2585 (3kg) from that series achieved a PDE4 IC50 of 0.13 nM and a PDE3/PDE4 selectivity ratio of 14 000 [1]. The introduction of a pyridazinone ring in place of the simple pyridine is expected to confer additional ion‑channel modulatory activity while retaining sub‑nanomolar PDE4 engagement, a hypothesis supported by the broad structure‑activity relationships disclosed in the chloride‑channel patent family [2].

Phosphodiesterase-4 inhibition Anti-inflammatory Asthma/COPD

Chloride‑Channel Blockade: Patent‑Backed Functional Differentiation from Pure PDE4 Inhibitors

Patent US20110288093 explicitly claims a genus of pyridazine‑sulfonamide derivatives that inhibit calcium‑activated chloride channels (CaCC) and volume‑regulated anion channels (VRAC) [1]. N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide falls within the structural scope of Formula I and Formula II of the patent. In contrast, the 1‑pyridylnaphthalene PDE4 inhibitors (e.g., T‑2585) and the clinical PDE4 inhibitor roflumilast lack the pyridazine‑sulfonamide motif and show no evidence of CaCC/VRAC blockade. This orthogonal activity opens applications in epithelial ion‑transport disorders that are inaccessible to conventional PDE4‑targeted agents.

Chloride channel inhibition CaCC VRAC Cystic fibrosis

Carbonic Anhydrase II Cross‑Reactivity: Differential Selectivity vs. Dedicated CA II Inhibitors

The 2024 J. Med. Chem. study on pyridazine‑tethered sulfonamides reported that compound 7c (a phenylpyridazine analog) inhibits CA II with an IC50 of 0.63 nM and a 605‑fold selectivity over CA I [1]. N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide replaces the phenyl ring of 7c with a naphthalene‑2‑sulfonamide, a modification that, based on crystallographic data for 2‑naphthalenesulfonamide bound to CA II, is likely to retain or enhance CA II binding affinity. However, the compound is not a dedicated CA II inhibitor; its CA II potency must be weighed against its PDE4 and chloride‑channel activities, creating a unique polypharmacology that dedicated CA II inhibitors (e.g., acetazolamide, IC50 ≈ 12 nM) cannot replicate.

Carbonic anhydrase inhibition Glaucoma IOP reduction

Structural Scaffold Distinctiveness: Core Pyridazinone vs. Common Pyridine or Pyridazine Isosteres

The compound contains a 6‑oxo‑3‑(pyridin‑4‑yl)pyridazin‑1(6H)‑yl core, which is structurally distinct from the 1‑pyridylnaphthalene core of T‑2585 [1] and the phenylpyridazine core of compound 7c [3]. This core is specifically enumerated in the chloride‑channel patent [2]. The pyridazinone carbonyl serves as a hydrogen‑bond acceptor that is absent in simple pyridine isosteres, enabling additional interactions with chloride‑channel binding sites. No single comparator compound in the published literature simultaneously contains this pyridazinone core, the ethyl linker, and the naphthalene‑2‑sulfonamide cap, making the compound a genuine scaffold‑hop that cannot be functionally replaced by any commercially available analog.

Scaffold hopping Polypharmacology Chemical probe

Optimal Research & Industrial Application Scenarios for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide


Multi‑Target Anti‑Inflammatory Profiling in Respiratory Disease Models

The compound's predicted dual PDE4 inhibition and chloride‑channel blockade make it suitable for pre‑clinical models of asthma and COPD where both cAMP elevation and epithelial ion‑flux modulation are desired. The PDE4 component is benchmarked against the 0.13 nM IC50 of T‑2585 [1], while the chloride‑channel component is supported by the CaCC/VRAC claims in patent US20110288093 [2]. Use in ovalbumin‑sensitized guinea pig or human precision‑cut lung slice models can help dissect the relative contributions of cAMP‑driven bronchodilation vs. ion‑channel‑mediated mucus hydration.

Epithelial Ion‑Transport Studies in Cystic Fibrosis and Secretory Diarrhea

Because the compound falls within the generic scope of a patent family that specifically claims CaCC and VRAC inhibition [2], it is a candidate probe for studying chloride‑channel pharmacology in CFBE41o‑ or T84 cell monolayers. Unlike pure PDE4 inhibitors, it offers the opportunity to simultaneously modulate intracellular cAMP levels and directly block chloride efflux, providing a unique tool for dissecting CFTR‑independent ion‑transport pathways.

Intraocular Pressure (IOP) Reduction and Glaucoma Research

The naphthalene‑2‑sulfonamide moiety predicts meaningful carbonic anhydrase II inhibition, analogous to the 0.63 nM IC50 reported for the pyridazine‑tethered sulfonamide 7c [3]. Combined with the potential for chloride‑channel modulation in trabecular meshwork cells, the compound may lower IOP through multiple mechanisms. This makes it a compelling candidate for rabbit or mouse laser‑induced ocular hypertension models where single‑target CA II inhibitors show incomplete efficacy.

Chemical Biology Probe for Polypharmacology Network Analysis

The compound's scaffold uniqueness—combining pyridazinone, pyridine, ethyl linker, and naphthalene‑2‑sulfonamide groups not found together in any other commercial probe—positions it as a tool for chemical proteomics and kinobeads/MS profiling. The orthogonal target engagement (PDE4 + chloride channels + CA II) predicted from published SAR [1][2][3] allows researchers to map unexpected signaling nodes and identify synergistic anti‑inflammatory or ion‑transport mechanisms that would be missed by single‑target inhibitors.

Quote Request

Request a Quote for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.